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Compound of Interest

Compound Name: CC-90003

Cat. No.: B10798849

Technical Support Center: CC-90003 Preclinical
Neurotoxicity

This technical support center provides guidance for researchers, scientists, and drug
development professionals working with the ERK1/2 inhibitor, CC-90003. The information
addresses common questions and troubleshooting strategies related to the neurotoxicity
observed in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CC-90003?

Al: CC-90003 is an orally available, irreversible inhibitor of Extracellular signal-regulated
kinases 1 and 2 (ERK1/2).[1][2] It functions by covalently binding to ERK1/2, thereby
preventing their activity and inhibiting the downstream signaling of the Mitogen-Activated
Protein Kinase (MAPK) pathway.[2] This pathway is frequently upregulated in various cancers,
playing a crucial role in tumor cell proliferation, differentiation, and survival.[2]

Q2: What is the reported neurotoxicity associated with CC-900037

A2: In a Phase la clinical trial, CC-90003 was associated with unanticipated neurotoxicity,
which ultimately contributed to the discontinuation of its clinical development.[3][4] Observed
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adverse events in patients included dizziness, gait disturbance, and paresthesias.[3][5]
Preclinical studies in dogs also revealed reversible peripheral neuropathy.[3][4]

Q3: Are all preclinical models susceptible to CC-90003-induced neurotoxicity?

A3: Not all preclinical models appear to be equally susceptible. While dogs exhibited clinical
signs of peripheral neuropathy, mice did not show similar signs of neuropathy with daily dosing.
[3][4] This suggests that rodents may be poor predictors of chemotherapy-induced peripheral
neuropathy (CIPN) for this compound.[3][4] In vitro models using human-induced pluripotent
stem cell-derived peripheral neurons (hiPSC-PNs) have shown sensitivity to CC-90003,
concordant with clinical findings.[4]

Q4: What is the proposed mechanism for CC-90003-induced neurotoxicity?

A4: The neurotoxicity of CC-90003 is likely multifactorial. In vitro studies suggest itis a
combination of on-target ERK inhibition combined with off-target kinase inhibition and inhibition
of the translocator protein.[3][4][6]

Q5: Has CC-90003 shown efficacy in any preclinical cancer models?

A5: Yes, CC-90003 has demonstrated potent anti-proliferative activity in preclinical models of
KRAS-mutant tumors.[3][7][8] In combination with docetaxel, it led to full tumor regression and
prevented regrowth in a patient-derived xenograft (PDX) model of lung cancer.[3][7][8]

Troubleshooting Guide

This guide provides troubleshooting strategies for managing and understanding CC-90003-
induced neurotoxicity in your preclinical experiments.
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Issue

Possible Cause

Suggested Action

Unexpected animal mortality or
severe morbidity in in vivo

studies.

High doses of CC-90003 can
lead to mortality. Doses of 50
mg/kg b.i.d. and 75 mg/kg
b.i.d. caused mortality in an
HCT-116 xenograft model.[1]

Review dosing regimen.
Consider dose reduction or a
once-daily (qd) schedule. A
dose of 100 mg/kg qd was
better tolerated in some
studies.[1]

Difficulty replicating
neurotoxicity seen in clinic in

rodent models.

Rodents may not be a suitable
model for CC-90003-induced
peripheral neuropathy.[3][4]

Consider alternative models. In
vivo studies in dogs have
shown neuropathy.[3][4] For in
vitro work, consider using
human iPSC-derived
peripheral neurons on multi-

electrode arrays (MEAS).[4]

Unclear if observed toxicity is

on-target or off-target.

CC-90003 has known off-
target activities.[3][4][6]

Design experiments to
differentiate effects. Use
structural analogs of CC-
90003 with similar ERK
inhibition but different off-target
profiles.[4] Compare results
with other ERK inhibitors with

different chemical scaffolds.

Need to mitigate neurotoxicity
while retaining anti-tumor

efficacy.

Neurotoxicity may be dose-
dependent.[5] Combination
therapies may allow for lower,
less toxic doses of CC-90003.

Explore combination therapies.
CC-90003 with docetaxel has
shown efficacy.[3][7][8] This
may allow for a dose reduction
of CC-90003 to a level below

the neurotoxicity threshold.

Quantitative Data Summary

Table 1: In Vitro Potency of CC-90003
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Assay Type Target IC50 Reference
Biochemical Assay ERK1/2 10-20 nM [1107]
Table 2: CC-90003 Dosing in Preclinical In Vivo Models
Cell Line/Tumor
Model Dose Outcome Reference
Type
HCT-116 ) Tolerated, tumor
Xenograft 12.5 mg/kg b.i.d. o [1]
(Colorectal) growth inhibition
HCT-116 ) Tolerated, tumor
Xenograft 25 mg/kg b.i.d. o [1]
(Colorectal) growth inhibition
Minimally
HCT-116 o
Xenograft 50 mg/kg g.d. efficacious dose [7]
(Colorectal)
(65% TGI)
HCT-116 Tolerated, tumor
Xenograft 100 mg/kg q.d. o [1]
(Colorectal) growth inhibition
HCT-116 ] Mortality by days
Xenograft 50 mg/kg b.i.d. [1]
(Colorectal) 6-18
HCT-116 ) Mortality by days
Xenograft 75 mg/kg b.i.d. [1]
(Colorectal) 6-18
Tumor
- regression (in
PDX Lung Cancer Not specified o ] [31[7118]
combination with
docetaxel)
Table 3: Clinical Neurotoxicity Observations (Phase la)
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Observed
Dose Range o Management Reference
Neurotoxicity

Grade 1-3 (dizziness, )
o Resolved with dose
80-160 mg/day gait disturbance, reduction/interruption [31[5]
paresthesias)

Experimental Protocols

1. In Vitro Neurotoxicity Assessment using Multi-Electrode Arrays (MEAS)

This protocol is adapted from studies investigating the mechanism of CC-90003-induced
peripheral neuropathy.[4]

e Objective: To assess the functional effects of CC-90003 on neuronal electrophysiology.
o Cell Model: Human-induced pluripotent stem cell-derived peripheral neurons (hiPSC-PNSs).
o Methodology:

o Culture hiPSC-PNs on MEA plates until mature, stable neuronal networks are formed.

o Record baseline electrophysiological activity, including mean firing rate and network burst
patterns.

o Prepare serial dilutions of CC-90003 and relevant controls (e.g., vehicle, other neurotoxic
compounds).

o Apply the compounds to the neuronal cultures on the MEAs.
o Record electrophysiological activity at multiple time points post-compound addition.

o Analyze the data to determine changes in neuronal activity, such as decreased firing rate
or disruption of network synchrony, which are indicative of neurotoxicity.

2. In Vivo Assessment of Anti-Tumor Efficacy in Xenograft Models

This protocol is based on the HCT-116 xenograft model used to evaluate CC-90003.[7]
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e Objective: To determine the in vivo anti-tumor activity of CC-90003.
¢ Animal Model: Female athymic nude mice.
o Methodology:

o Subcutaneously inoculate mice with a suspension of HCT-116 cancer cells (e.g., 5 x 106
cells).

o Monitor tumor growth regularly.

o When tumors reach a predetermined size (e.g., 100-150 mm3), randomize mice into
treatment and control groups.

o Prepare CC-90003 in a suitable vehicle for oral administration.

o Administer CC-90003 or vehicle orally at the desired dosing schedule (e.g., once or twice
daily).

o Measure tumor volume and body weight regularly throughout the study.

o At the end of the study, euthanize the animals and collect tumors for further analysis (e.g.,
pharmacodynamics).

Visualizations
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Caption: The MAPK/ERK signaling cascade and the inhibitory action of CC-90003 on ERK1/2.
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Proposed Mechanism of CC-90003 Neurotoxicity
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Caption: The proposed dual mechanism of CC-90003-induced neurotoxicity.
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Experimental Workflow: Investigating Neurotoxicity

Observe unexpected toxicity
in preclinical model

'

Step 1: Dose De-escalation
Establish Maximum Tolerated Dose (MTD)

l

Step 2: In Vitro Mechanistic Study
(e.g., hiPSC-PN on MEA)

'

Step 3: Test Analogs
Is toxicity linked to ERK inhibition or off-target effects?

l

Step 4: Combination Therapy
Can efficacy be maintained at a lower, non-toxic dose?

Refined Preclinical Strategy

Click to download full resolution via product page

Caption: A logical workflow for characterizing and mitigating CC-90003 neurotoxicity in
experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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